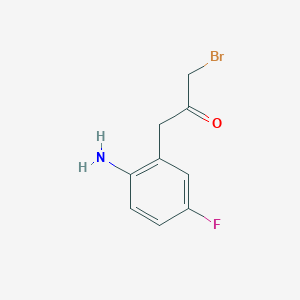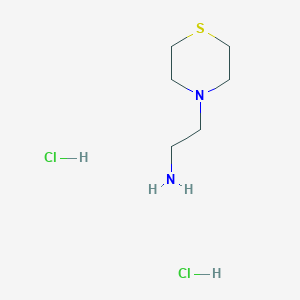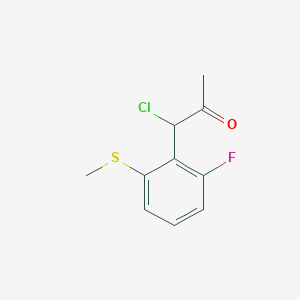
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, an acetyl group, and a hydrazinecarboxylate moiety
准备方法
The synthesis of tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
化学反应分析
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学研究应用
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
作用机制
The mechanism of action of tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. The hydrazinecarboxylate moiety can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effects.
相似化合物的比较
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound also contains a trifluoromethyl group and a tert-butyl ester, but differs in the presence of a piperazine ring instead of a hydrazinecarboxylate moiety.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features an ethoxy group and a piperazine ring, highlighting the diversity of functional groups that can be incorporated into similar structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C14H17F3N2O4 |
|---|---|
分子量 |
334.29 g/mol |
IUPAC 名称 |
tert-butyl N-[[2-[4-(trifluoromethoxy)phenyl]acetyl]amino]carbamate |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)19-18-11(20)8-9-4-6-10(7-5-9)22-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21) |
InChI 键 |
JRRJRQQIPZDOBR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NNC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



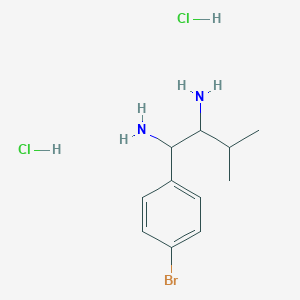
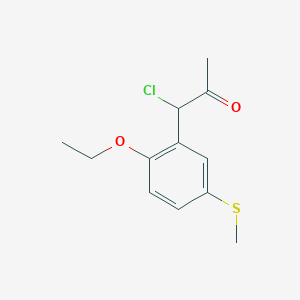
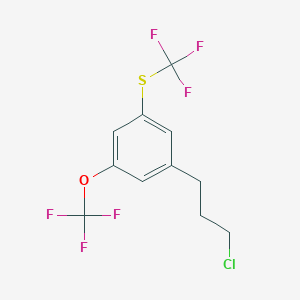
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)

![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)




